Cyclotetradec-2-en-1-one
Description
Cyclotetradec-2-en-1-one (CAS: 55395-12-5) is a 14-membered cyclic enone with the molecular formula C₁₄H₂₄O . Its IUPAC name, (2E)-cyclotetradec-2-en-1-one, specifies the position of the ketone group at carbon 1 and the double bond at carbon 2 in the E-configuration. As a macrocyclic enone, its structure combines the conformational flexibility of a large ring with the reactivity of an α,β-unsaturated ketone.
Properties
CAS No. |
55395-12-5 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(2Z)-cyclotetradec-2-en-1-one |
InChI |
InChI=1S/C14H24O/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h10,12H,1-9,11,13H2/b12-10- |
InChI Key |
RYRDADIPPFMIQM-BENRWUELSA-N |
Isomeric SMILES |
C1CCCCC/C=C\C(=O)CCCCC1 |
Canonical SMILES |
C1CCCCCC=CC(=O)CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotetradec-2-en-1-one can be synthesized through various synthetic routes. One common method involves the cyclization of long-chain alkenes under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions often include elevated temperatures and pressures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, typically long-chain alkenes, are subjected to catalytic cyclization in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclotetradec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclotetradec-2-en-1-ol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Cyclotetradec-2-en-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclotetradec-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclotetradec-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Larger rings (e.g., 14-membered) exhibit lower ring strain, reducing reactivity toward nucleophilic attack compared to strained smaller rings (e.g., 7-membered) .
- The E/Z configuration influences dipole moments and intermolecular interactions, affecting boiling points and solubility .
Spectral Data and Characterization
- IR Spectroscopy: All cyclic enones show strong carbonyl stretching (~1700–1750 cm⁻¹). Larger rings like this compound may exhibit subtle shifts due to reduced conjugation .
- NMR Spectroscopy :
Data Tables
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